molecular formula C16H21BO4 B12507739 methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate

methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate

Cat. No.: B12507739
M. Wt: 288.1 g/mol
InChI Key: HMVOEARLVYGSGX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Identification

The compound is systematically named methyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]benzoate , reflecting its IUPAC nomenclature. The (E)-configuration denotes the trans arrangement of substituents around the ethenyl double bond. Key identifiers include:

Property Value
CAS Registry Number 223919-55-9
Molecular Formula C₁₆H₂₁BO₄
Molecular Weight 288.147 g/mol
Synonyms Methyl 4-[(E)-2-(pinacolatoboryl)vinyl]benzoate; Benzoic acid, 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-, methyl ester.

The structure comprises a benzoate ester linked via an ethenyl group to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) ring. This nomenclature adheres to IUPAC guidelines, prioritizing the boronate ester as the principal functional group.

Structural Characteristics and Functional Group Analysis

The molecule features three distinct functional regions:

  • Benzoate Ester : A methyl ester at the para position of the benzene ring, contributing to electron-withdrawing effects and influencing conjugation.
  • Ethenyl Bridge : A conjugated double bond in the (E)-configuration, which enhances planar rigidity and facilitates electronic communication between the aromatic and boronate systems.
  • Pinacol Boronate : A cyclic boronic ester with two geminal dimethyl groups, providing steric protection to the boron atom and improving stability against hydrolysis.

Electronic Properties :

  • The boron atom adopts a trigonal planar geometry, with sp² hybridization.
  • The dioxaborolane ring’s oxygen atoms donate electron density to boron, moderating its electrophilicity.
  • Conjugation between the ethenyl group and the aromatic ring delocalizes π-electrons, reducing reactivity at the double bond.

Stereochemical Considerations :
The (E)-configuration minimizes steric clashes between the boronate ring and the benzoate moiety, favoring thermodynamic stability.

Historical Development in Organoboron Chemistry

The synthesis of boronic esters like this compound stems from advancements in cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, which emerged in the late 20th century. Pinacol boronic esters gained prominence due to their air and moisture stability compared to free boronic acids, enabling broader application in industrial settings. The incorporation of ethenyl bridges reflects a 21st-century innovation to enhance conjugation in polymeric materials and photoresponsive compounds.

Academic and Industrial Significance

Academic Research :

  • Suzuki-Miyaura Coupling : Serves as a boron-containing partner for forming styrene derivatives and extended π-systems.
  • Materials Science : Used to synthesize conjugated polymers for organic electronics, leveraging the ethenyl group’s planarity.

Industrial Applications :

  • Pharmaceutical Intermediates : Facilitates the construction of biaryl motifs in drug candidates, such as kinase inhibitors.
  • Agrochemicals : Employed in synthesizing herbicides with tailored stability profiles.

Case Study : In 2025, researchers utilized this compound to develop a light-emitting diode (LED) material with improved charge transport properties, demonstrating its role in advancing optoelectronic technologies.

Properties

Molecular Formula

C16H21BO4

Molecular Weight

288.1 g/mol

IUPAC Name

methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate

InChI

InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)11-10-12-6-8-13(9-7-12)14(18)19-5/h6-11H,1-5H3

InChI Key

HMVOEARLVYGSGX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most widely adopted method for synthesizing methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate. This approach typically involves reacting methyl 4-bromobenzoate with vinylboronic acid pinacol ester in the presence of a palladium catalyst.

Procedure :

  • Step 1 : Methyl 4-bromobenzoate (1.0 equiv) is combined with vinylboronic acid pinacol ester (1.2 equiv) in a degassed mixture of 1,2-dimethoxyethane (DME) and water (3:1 v/v).
  • Step 2 : Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (3.0 equiv) are added under inert atmosphere.
  • Step 3 : The reaction is heated at 80°C for 12–16 hours, yielding the target compound with 75–85% efficiency.

Key Parameters :

Factor Optimal Condition
Catalyst Loading 2 mol% Pd(PPh₃)₄
Base Na₂CO₃
Solvent DME/H₂O
Temperature 80°C

This method benefits from high regioselectivity and compatibility with sensitive functional groups. However, the cost of palladium catalysts and stringent anhydrous conditions limit large-scale applications.

Hydroboration of Terminal Alkynes

AgSbF₆-Catalyzed anti-Markovnikov Addition

A stereoselective route employs silver(I)-catalyzed hydroboration of methyl 4-ethynylbenzoate with pinacolborane (HBpin).

Procedure :

  • Methyl 4-ethynylbenzoate (1.0 equiv) and HBpin (2.0 equiv) are dissolved in THF/toluene (1:1 v/v).
  • AgSbF₆ (1 mol%) is added, and the mixture is stirred at 25°C for 6 hours.
  • The reaction proceeds via anti-Markovnikov addition, affording the (E)-isomer exclusively in 48–55% yield.

Advantages :

  • Eliminates palladium dependency.
  • Excellent stereocontrol for E-configuration.

Limitations :

  • Moderate yields necessitate further optimization.
  • Silver residues complicate purification.

Heck Reaction for Vinyl Boronate Installation

Palladium-Mediated Coupling

The Heck reaction couples methyl 4-iodobenzoate with 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane under palladium catalysis.

Procedure :

  • Methyl 4-iodobenzoate (1.0 equiv), vinylboronate (1.5 equiv), Pd(OAc)₂ (5 mol%), and P(o-Tol)₃ (10 mol%) are combined in Et₃N.
  • The reaction is heated at 110°C for 48 hours, achieving 60–70% yield.

Mechanistic Insight :
The oxidative addition of Pd(0) to the aryl iodide precedes alkene insertion, forming a π-allyl intermediate. Subsequent β-hydride elimination generates the trans-configured vinyl boronate.

Alternative Routes: Esterification Followed by Borylation

Sequential Functionalization

A modular approach involves synthesizing methyl 4-vinylbenzoate followed by borylation.

Step 1: Esterification
4-Vinylbenzoic acid is treated with methanol and H₂SO₄ at reflux to form methyl 4-vinylbenzoate (90% yield).

Step 2: Borylation
The vinyl intermediate reacts with bis(pinacolato)diboron (1.1 equiv) in the presence of PdCl₂(dppf) (3 mol%) and KOAc (2.0 equiv) in dioxane at 100°C for 8 hours, yielding 68–72%.

Comparative Analysis of Synthetic Methods

Method Yield (%) Stereoselectivity Catalyst Cost Scalability
Suzuki-Miyaura 75–85 Moderate High Moderate
Hydroboration 48–55 High (E >99%) Low Limited
Heck Reaction 60–70 High (trans) High Low
Sequential Route 68–72 Variable Moderate High

The Suzuki-Miyaura method remains the benchmark for efficiency, while hydroboration offers superior stereochemical control. Industrial applications favor sequential routes for scalability despite lower yields.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance reaction control and safety. For example, a microreactor setup for the Suzuki-Miyaura coupling reduces Pd loading to 0.5 mol% while maintaining 80% yield, significantly lowering production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

    Oxidation: The boronate ester group can be oxidized to form the corresponding phenol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: DMF, THF, or toluene.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Cross-Coupling Products: Various biaryl or styrene derivatives.

    Oxidation Products: Phenolic compounds.

    Hydrolysis Products: Benzoic acid derivatives.

Scientific Research Applications

Methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.

    Medicine: Investigated for its potential in drug discovery and development, especially in the synthesis of biologically active compounds.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The compound exerts its effects primarily through its boronate ester group, which can participate in various chemical reactions. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. The mechanism involves the formation of a palladium complex, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoate Core

  • Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 882679-40-5):
    • Differs by a methyl group at the ortho-position of the benzoate ring.
    • Impact : The electron-donating methyl group enhances steric hindrance, reducing cross-coupling reactivity compared to Compound A .
  • Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 195062-62-5):
    • Ethyl ester instead of methyl.
    • Impact : Increased lipophilicity (logP +0.5) and slower hydrolysis rates under basic conditions .

Vinyl-Linker Modifications

  • trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene (CAS: 530-14-3):
    • Lacks the benzoate ester, replacing it with a simple styryl group.
    • Impact : Reduced steric bulk improves coupling efficiency but limits applications in ester-functionalized target molecules .

Heterocyclic and Halogenated Derivatives

  • Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 757982-31-3):
    • Fluorine substituent at the meta-position.
    • Impact : Enhances metabolic stability and electron-withdrawing effects, altering reactivity in aryl cross-couplings .
  • Ethyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 474709-76-7):
    • Chlorine at the ortho-position.
    • Impact : Introduces significant steric and electronic challenges, requiring optimized catalytic systems for coupling .

Physicochemical and Reactivity Comparisons

Table 1. Key Properties of Selected Analogs

Compound Molecular Weight logP* Suzuki Coupling Yield (%) Hazard Class (GHS)
Compound A 314.16 2.8 85–90 H315, H319
Ethyl 4-(dioxaborolanyl)benzoate 328.20 3.3 75–80 H335
Methyl 2-methyl-4-(dioxaborolanyl)benzoate 328.20 3.1 65–70 H319
Methyl 4-fluoro-3-(dioxaborolanyl)benzoate 332.15 2.9 80–85 H302

*Calculated using ChemDraw.

Reactivity in Cross-Coupling

  • Compound A exhibits superior coupling yields (85–90%) compared to ethyl or halogenated analogs due to optimal balance of steric accessibility and electronic activation .
  • Halogenated derivatives (e.g., Cl, F) require specialized catalysts (e.g., SPhos ligand systems) to mitigate dehalogenation side reactions .

Biological Activity

Methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C14H19BO4
  • Molar Mass : 262.11 g/mol
  • CAS Number : 454482-11-2

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its interaction with various biomolecular targets. Key mechanisms include:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways. For example, it interacts with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antioxidant Properties : The presence of boron in its structure may confer antioxidant properties, helping to mitigate oxidative stress in cells .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains .

Case Study 1: Kinase Inhibition

A study evaluated the binding affinity of this compound to CDK6. The results indicated a significant interaction with the kinase-inactive conformation of CDK6, suggesting a potential role in cancer therapy by inhibiting tumor cell proliferation .

Case Study 2: Antioxidant Activity

Research conducted on various boron-containing compounds revealed that this compound exhibited notable antioxidant activity in vitro. This was measured using DPPH radical scavenging assays and showed a dose-dependent effect .

Case Study 3: Antimicrobial Testing

In a recent investigation into the antimicrobial properties of various boron compounds, this compound demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be promising for further development .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTarget/MechanismFindingsReference
Kinase InhibitionCDK6Significant binding affinity
AntioxidantReactive Oxygen Species (ROS)Dose-dependent radical scavenging
AntimicrobialStaphylococcus aureusMIC values indicate effective inhibition

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